What are the fundamental properties of Copper(II) stearate for research purposes?
What are the fundamental properties of Copper(II) stearate for research purposes?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Copper(II) stearate (B1226849), a compound of significant interest for a range of research and development applications. This document details its physicochemical characteristics, synthesis and characterization protocols, and explores its emerging roles in catalysis and biomedicine.
Core Properties of Copper(II) Stearate
Copper(II) stearate, a metal soap, is the copper salt of stearic acid. It is a blue-green, amorphous substance with a waxy feel.[1] Its properties make it a versatile compound in various scientific fields.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Copper(II) stearate is presented in Table 1.
| Property | Value | References |
| Chemical Formula | Cu(C₁₇H₃₅COO)₂ | [1][2] |
| Molar Mass | 630.48 g/mol | [1] |
| Appearance | Blue-green amorphous, plasticine-like substance | [1] |
| Density | 1.10 g/cm³ | [1] |
| Melting Point | Approximately 111-117°C | |
| Boiling Point | 250 °C (482 °F; 523 K) | [1] |
| Solubility | Insoluble in water, ethanol, and ether. Soluble in pyridine. | [1] |
| CAS Number | 660-60-6 | [1] |
| EC Number | 211-540-3 | [1] |
| PubChem CID | 93553 | [1] |
Structural Information
Copper(II) stearate consists of a central copper ion in the +2 oxidation state coordinated to two stearate anions. The long hydrocarbon chains of the stearate ligands impart a significant hydrophobic character to the molecule.
| Structural Feature | Description | References |
| Coordination Geometry | The coordination environment of the copper ion can vary depending on the crystalline form and solvent. | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 30 |
Synthesis of Copper(II) Stearate
Copper(II) stearate is typically synthesized through a precipitation reaction, also known as an exchange reaction.
Synthesis Workflow
Caption: Workflow for the synthesis of Copper(II) stearate.
Detailed Experimental Protocol
A common method for the synthesis of Copper(II) stearate involves the reaction of sodium stearate with copper sulfate in an aqueous solution.[2][3]
Materials:
-
Sodium stearate (C₁₇H₃₅COONa)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Distilled water
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Ethanol (for washing)
Procedure:
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Prepare a sodium stearate solution: Dissolve a calculated amount of sodium stearate in hot distilled water with stirring.
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Prepare a copper sulfate solution: Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in distilled water.
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Reaction: Slowly add the copper sulfate solution to the sodium stearate solution while stirring continuously. A blue-green precipitate of Copper(II) stearate will form immediately.
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Isolation: Collect the precipitate by filtration.
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Washing: Wash the precipitate with distilled water to remove any unreacted salts and byproducts, followed by a wash with ethanol.
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Drying: Dry the purified Copper(II) stearate in a desiccator or a vacuum oven at a low temperature.
Another documented synthesis method involves the reaction of stearic acid with basic copper carbonate in water, heated to 75-85°C for 2-3 hours.
Characterization of Copper(II) Stearate
A variety of analytical techniques are employed to characterize the structure, purity, and thermal properties of synthesized Copper(II) stearate.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the copper salt of stearic acid by identifying the characteristic vibrational bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (alkane) | 2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |
| C=O stretch (carboxylate) | ~1700 (stearic acid) | Disappearance of the carboxylic acid carbonyl peak |
| COO⁻ asymmetric stretch | ~1580-1610 | Characteristic of the carboxylate salt |
| COO⁻ symmetric stretch | ~1400-1420 | Characteristic of the carboxylate salt |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of Copper(II) stearate with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
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Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and compare them with the spectrum of stearic acid to confirm the formation of the salt.
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of Copper(II) stearate. TGA typically shows decomposition starting around 255°C.
Research Applications of Copper(II) Stearate
Copper(II) stearate has garnered attention in various research areas due to its catalytic and biological properties.
Catalysis
Copper(II) stearate has been investigated as a catalyst in several organic reactions. A notable application is in the in-situ combustion (ISC) process for enhanced oil recovery. It acts as an oil-soluble catalyst that promotes the oxidation of heavy oil.[4]
Catalytic Mechanism in In-Situ Combustion:
Caption: Catalytic role of Copper(II) stearate in heavy oil recovery.
Antimicrobial and Antifungal Applications
Copper compounds are known for their antimicrobial properties. The antimicrobial action of copper is multifaceted, primarily involving the generation of reactive oxygen species (ROS) which leads to irreversible damage to microbial cell membranes.[5] Copper ions released from the compound can also disrupt essential cellular processes.
Proposed Antimicrobial Mechanism of Action:
Caption: Proposed mechanism of antimicrobial action of Copper(II) stearate.
Drug Development and Delivery
While the direct application of Copper(II) stearate in drug formulations is not extensively documented, its constituent parts and related copper complexes show promise. The stearate component can be utilized in the formation of nanoparticles and liposomes for drug delivery systems, enhancing the bioavailability of hydrophobic drugs. Copper complexes, in general, are being investigated for their anticancer properties. The proposed mechanisms of action for the anticancer effects of copper complexes include the induction of reactive oxygen species (ROS), inhibition of angiogenesis, and induction of cuproptosis and paraptosis.[6]
Safety and Handling
Copper(II) stearate is harmful if swallowed and causes skin and eye irritation. It is important to handle the compound with appropriate personal protective equipment, including gloves and safety glasses.
Exposure Limits:
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TLV (ACGIH): 1 mg/m³ (as Cu)
-
PEL (OSHA): 1 mg/m³ (as Cu)
Conclusion
Copper(II) stearate is a compound with a diverse range of properties that make it a valuable material for research in catalysis, materials science, and biomedicine. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. Further research into its biological activities and its potential in drug delivery systems could unveil new and exciting applications for this versatile copper salt.
References
- 1. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) stearate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
